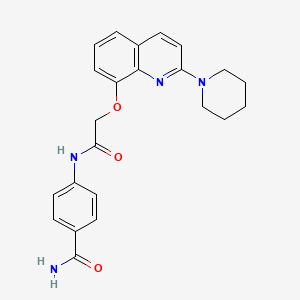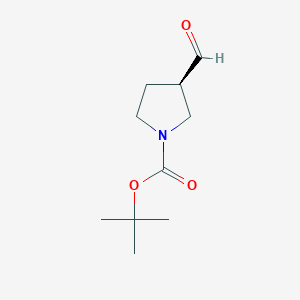
(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
“®-tert-butyl 3-formylpyrrolidine-1-carboxylate” is a biochemical reagent . It has a molecular weight of 199.25 . It is a liquid in physical form .
Synthesis Analysis
There are several methods for the synthesis of “®-tert-butyl 3-formylpyrrolidine-1-carboxylate”. For example, one method involves the use of acetylacetonatodicarbonylrhodium (I) and hydrogen in benzene at 60°C for 72 hours . Another method involves the use of dipyridinium dichromate in N,N-dimethyl-formamide for 20 hours at ambient temperature .Molecular Structure Analysis
The molecular formula of “®-tert-butyl 3-formylpyrrolidine-1-carboxylate” is C10H17NO3 . The InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 .Chemical Reactions Analysis
“®-tert-butyl 3-formylpyrrolidine-1-carboxylate” can undergo several reactions. For instance, it can react with 2-bromo-pyridine in the presence of isopropylmagnesium chloride in tetrahydrofuran at 0-20°C . It can also react with Dess-Martin periodane in dichloromethane at 0°C for 2 hours .Physical and Chemical Properties Analysis
“®-tert-butyl 3-formylpyrrolidine-1-carboxylate” is a liquid . It should be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
Chiral Auxiliary and Dipeptide Synthesis
Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been prepared from L-alanine and used as chiral auxiliaries and building blocks in dipeptide synthesis. This compound has facilitated the preparation of enantiomerically pure acids and dipeptides with excellent selectivity, demonstrating its utility in stereoselective organic synthesis (Studer, Hintermann, & Seebach, 1995).
Multicomponent Reactions for Pyrrole Synthesis
Palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water have been employed to synthesize polysubstituted aminopyrroles and its bicyclic analogues. This method highlights the role of tert-butylamine, showcasing the application of tert-butyl-based compounds in facilitating complex organic transformations (Qiu, Wang, & Zhu, 2017).
Hydroformylation of Oxazoline Derivatives
Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation to produce formyl-oxazolidine carboxylates with high diastereoselectivity. This process underscores the significance of tert-butyl derivatives in the synthesis of valuable intermediates for amino acid derivatives (Kollár & Sándor, 1993).
Synthesis from L-Aspartic Acid
An economical synthesis pathway for (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has been developed, showcasing the utility of tert-butyl derivatives in the preparation of pharmaceutically active substances. This method is characterized by its accessibility, mild conditions, and economic efficiency (Han et al., 2018).
Kinetic Resolution and Stereoselective Synthesis
The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate highlights the chiral discrimination capabilities of enzymes, providing a method for achieving high enantioselectivity in the synthesis of important organic molecules (Faigl et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLADVOODHZCFV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974792 | |
| Record name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59379-02-1, 191347-94-1 | |
| Record name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)
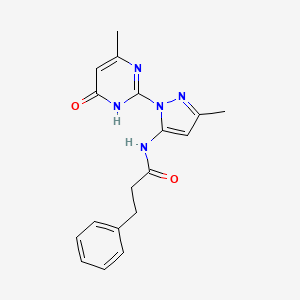

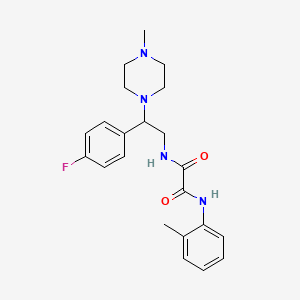
![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2673268.png)
![(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B2673269.png)
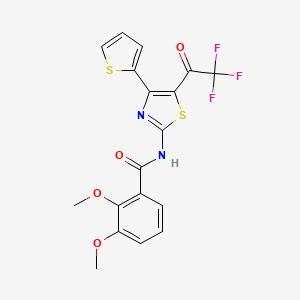

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B2673274.png)

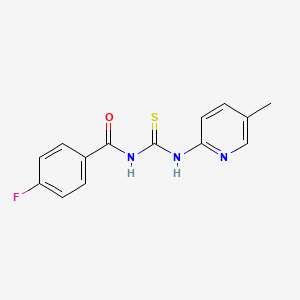
![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)
![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)
